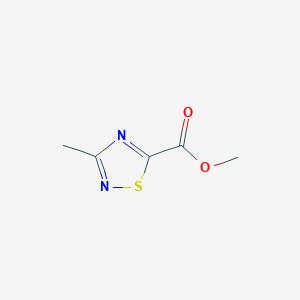
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide, commonly referred to as AMEB, is a synthetic organic compound used in various scientific applications. It is a water-soluble, white crystalline solid that can be used as a reagent in organic syntheses. The compound has a variety of applications in research and development, including as a biochemical probe, as a drug delivery system, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Gelating Properties and Organogels
Another application involves the synthesis of new perylenetetracarboxylic diimide (PDI) compounds with modifications that include the structure of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide. These compounds demonstrated the ability to form fluorescent gels, indicating potential uses in the field of material science, especially in the creation of novel organogels with specific properties like reversible transformation between gel and solution states induced by temperature changes. This research contributes to the understanding of how amphiphilic properties and side-chain conformations control gelating properties of PDI molecules (Wu et al., 2011).
Antimicrobial and Antioxidant Activities
Research into endophytic Streptomyces YIM67086 led to the isolation of a new benzamide and its evaluation for antimicrobial and antioxidant activities. This study opens avenues for the use of benzamide derivatives in combating microbial infections and oxidative stress, highlighting the potential of natural sources in discovering new compounds with significant biological activities (Yang et al., 2015).
Electrochromic and Electrofluorescent Dual-Switching Applications
Polyamides containing bis(diphenylamino)-fluorene units, synthesized via condensation polymerization and incorporating similar structures, showed significant electrochromic and electrofluorescent properties. This research emphasizes the polyamides' application in developing advanced materials with dual-switching capabilities for electronic and optoelectronic devices. The materials demonstrated excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, making them suitable for a wide range of technological applications (Sun et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-10-11-21-15-8-2-12(3-9-15)16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSTPBCXMBKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)




![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)



![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)